(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the transformation of 2-{2-Fluoro[1,1’-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives has been described . Another study reported the practical synthesis of 2-Fluoro-4-bromobiphenyl .Molecular Structure Analysis
The molecular structure of similar compounds, such as 1,1’-Biphenyl, 2-fluoro-, has been analyzed . The molecular formula of 1,1’-Biphenyl, 2-fluoro- is C12H9F .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the molecular weight of 2-Fluoro [1,1’-biphenyl]-3-methanamine is 201.24 g/mol .Scientific Research Applications
Synthesis and Chemical Applications
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated biphenyl compounds in chemical synthesis. This method addresses the need for a cost-effective and environmentally friendly synthesis process, avoiding the use of expensive and toxic reagents (Qiu et al., 2009).
Neurochemistry and Imaging
Fluorinated compounds, including [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), play a crucial role in positron emission tomography (PET) imaging, especially for studying Parkinson’s disease. The kinetic analysis of FDOPA-PET recordings offers insights into the brain's dopamine system, aiding in the diagnosis and understanding of various neuropsychiatric disorders (Kumakura & Cumming, 2009).
Environmental Impacts
Research on per- and polyfluoroalkyl substances (PFAS), which include fluoropolymers, emphasizes their environmental persistence and potential health impacts. However, fluoropolymers, due to their high molecular weight and stability, are distinguished from other PFAS and are considered polymers of low concern regarding bioavailability and toxicity (Henry et al., 2018).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which can include fluorinated groups, have shown significant potential in optoelectronic materials. Their incorporation into π-extended conjugated systems enhances luminescent properties, making them valuable for the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).
Fluoroalkylation in Aqueous Media
The advancement of fluoroalkylation reactions in aqueous media represents a significant development in green chemistry. These reactions allow the incorporation of fluorinated groups into target molecules under environmentally friendly conditions, highlighting the evolving landscape of synthetic chemistry towards sustainability (Song et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[2-(2-fluorophenyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHPQMNKRDPHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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